![molecular formula C14H18F3N3O2 B5615367 9-[4-(trifluoromethyl)-2-pyrimidinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5615367.png)
9-[4-(trifluoromethyl)-2-pyrimidinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related trifluoromethylated and functionalized compounds involves one-pot, multi-component reactions (MCRs), where barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate are catalyzed by Et3N. This method highlights the efficiency and complexity of synthesizing spiro compounds incorporating trifluoromethyl groups (Jia Li et al., 2014). Additionally, the Prins cascade process has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing a novel approach to spirocompound synthesis (B. Reddy et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic techniques, including X-ray diffraction, demonstrating the intricacies of the spiro framework and the positioning of functional groups that contribute to the compound's reactivity and properties. For example, the crystal structure of certain spiro compounds provides insight into the spatial arrangement and potential interaction sites (T. Zhu, 2011).
Chemical Reactions and Properties
Compounds with a similar structural framework have shown reactivity in antihypertensive screening, with specific substitutions influencing activity levels. This demonstrates the compound's potential in medicinal chemistry, especially in designing drugs with targeted biological activities (R. Clark et al., 1983). Moreover, the dual activity of similar compounds as µ-opioid receptor agonists and σ1 receptor antagonists underscores the therapeutic significance of the spiro framework (Mónica García et al., 2019).
Physical Properties Analysis
The synthesis and structural characterization of related compounds, involving NMR and mass spectroscopy, contribute to understanding the physical properties like solubility, boiling/melting points, and stability. These properties are essential for determining the compound's applicability in various fields, including pharmaceuticals and materials science (S. Ahmed et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for derivatization, and interaction with biological targets, are central to the compound's utility. Studies on related spiro compounds reveal how alterations in the chemical structure can modulate these properties, paving the way for new synthetic routes and applications (R. M. Shaker et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-[4-(trifluoromethyl)pyrimidin-2-yl]-1-oxa-9-azaspiro[5.5]undecan-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)10-3-6-18-12(19-10)20-7-4-13(5-8-20)11(21)2-1-9-22-13/h3,6,11,21H,1-2,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNNYOXLPZOVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)OC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(Trifluoromethyl)-2-pyrimidinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.